molecular formula C8H7BrF2 B1490770 1-Bromo-4-(2,2-difluoroethyl)benzene CAS No. 1379313-67-3

1-Bromo-4-(2,2-difluoroethyl)benzene

Cat. No.: B1490770
CAS No.: 1379313-67-3
M. Wt: 221.04 g/mol
InChI Key: ZKYYBCSAJYZLDL-UHFFFAOYSA-N
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Description

1-Bromo-4-(2,2-difluoroethyl)benzene is a halogenated and fluorinated aromatic building block of interest in advanced chemical synthesis and materials science research. This compound integrates a bromine substituent, which serves as a versatile handle for metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions, with a 2,2-difluoroethyl group that can influence electronic properties and metabolic stability. Potential research applications include its use as a key intermediate in the development of novel active compounds for pharmaceutical and agrochemical discovery, particularly where the difluoroethyl moiety is used to modulate lipophilicity and bioavailability. It may also find utility in the creation of specialty monomers for polymers and advanced materials with tailored properties. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment, as it is intended strictly for laboratory research use and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-bromo-4-(2,2-difluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYYBCSAJYZLDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379313-67-3
Record name 1-bromo-4-(2,2-difluoroethyl)benzene
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Preparation Methods

Direct Bromination of 4-(2,2-Difluoroethyl)benzene

Overview:
One straightforward approach is the bromination of 4-(2,2-difluoroethyl)benzene at the para position to introduce the bromine substituent. This method relies on electrophilic aromatic substitution using bromine or bromine-containing reagents under controlled conditions to ensure selectivity.

Reaction Conditions and Catalysts:

  • Bromine (Br2) or N-bromosuccinimide (NBS) can be used as brominating agents.
  • Catalysts such as iron powder or ferric bromide (FeBr3) are employed to facilitate the bromination.
  • The reaction is typically conducted at low temperatures (e.g., 0–10 °C) to control the rate and selectivity.
  • Solvent-free conditions or solvents like dichloromethane may be used depending on scale and desired purity.

Industrial Considerations:

  • Large-scale industrial bromination processes optimize the bromine-to-substrate ratio, temperature, and reaction time to maximize yield and minimize polybrominated byproducts.
  • Post-reaction purification includes distillation or recrystallization to isolate high-purity 1-bromo-4-(2,2-difluoroethyl)benzene.

Halogenation via Diazotization and Sandmeyer-Type Reaction

Overview:
Another method involves the halogenation of an aniline derivative through diazotization followed by substitution with a bromide ion, a classical Sandmeyer reaction.

Stepwise Process:

  • Starting from 4-(2,2-difluoroethyl)aniline, the amino group is converted to a diazonium salt using sodium nitrite (NaNO2) in acidic aqueous media at low temperatures (0–5 °C).
  • The diazonium salt is then reacted with cuprous bromide (CuBr) or hydrobromic acid (HBr) to substitute the diazonium group with bromine, yielding the desired bromo compound.

Reaction Parameters:

  • Equivalents of diazotizing agent and brominating agent are carefully controlled (typically 1.0 to 1.2 equivalents relative to aniline).
  • Reaction times range from 0.5 to 3 hours for diazotization and 1 to 5 hours for bromination.
  • Temperature control is critical to avoid side reactions and decomposition.

Advantages:

  • High regioselectivity for para-substituted products.
  • Useful for substrates where direct bromination is challenging due to electronic or steric effects.

Fluoroalkylation of 1-Bromobenzene Derivatives

Overview:
An alternative approach is to start from 1-bromobenzene and introduce the 2,2-difluoroethyl group via nucleophilic substitution or cross-coupling reactions.

Typical Methods:

  • Transition metal-catalyzed cross-coupling reactions (e.g., palladium-catalyzed Suzuki or Negishi couplings) can be employed to attach difluoroethyl moieties to the aromatic ring.
  • Use of difluoroethyl halides or organometallic reagents as coupling partners.

Reaction Conditions:

  • Catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 under inert atmosphere.
  • Bases like potassium carbonate or cesium carbonate in polar aprotic solvents (DMF, DMSO).
  • Elevated temperatures (50–100 °C) for several hours.

Benefits:

  • High functional group tolerance and regioselectivity.
  • Allows introduction of difluoroethyl substituents with precise control.

Bromination of Difluorinated Benzene Precursors (Patent-Based Method)

A patent (CN1944361A) describes the preparation of fluconazole intermediates involving bromination of difluorobenzene derivatives without solvents, using liquid bromine and iron powder as a catalyst at low temperatures (−6 to 10 °C) over 6–8 hours. Although this patent focuses on 2,4-difluoro bromobenzene, the methodology is adaptable for preparing this compound by modifying the starting material and reaction conditions accordingly.

Parameter Condition
Starting Material Difluoro-substituted benzene
Brominating Agent Liquid bromine
Catalyst Iron powder
Temperature −6 to 10 °C
Reaction Time 6–8 hours
Solvent None (solvent-free)
Purification Distillation or recrystallization
Environmental Handling HBr byproduct absorbed with NaOH for NaBr recovery

This method emphasizes environmental protection by recycling hydrogen bromide waste and improving product purity through unreacted starting material recovery.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield/Purity Notes References
Direct Bromination 4-(2,2-Difluoroethyl)benzene Br2, Fe powder or FeBr3 0–10 °C, solvent or solvent-free High selectivity, needs purification Industrial practice
Diazotization and Sandmeyer Reaction 4-(2,2-Difluoroethyl)aniline NaNO2, HBr, CuBr 0–5 °C diazotization; 20–70 °C bromination High regioselectivity, moderate yield Analogous to
Transition Metal-Catalyzed Coupling 1-Bromobenzene + difluoroethyl reagents Pd catalysts, bases (K2CO3, Cs2CO3) 50–100 °C, inert atmosphere High functional group tolerance General synthetic methods
Solvent-Free Bromination (Patent) Difluorobenzene derivatives Liquid Br2, Fe powder −6 to 10 °C, 6–8 h, no solvent High purity, environmental benefits

Research Findings and Considerations

  • Selectivity: Bromination of aromatic rings bearing difluoroethyl groups requires careful temperature and reagent control to avoid polybromination or side reactions.
  • Catalyst Efficiency: Iron powder as a catalyst provides an economical and effective way to promote bromination under mild conditions.
  • Environmental Impact: Modern methods emphasize minimizing hazardous waste, such as capturing HBr gas and recycling reagents.
  • Purification: Due to possible formation of polybrominated or over-reacted byproducts, purification by distillation or recrystallization is essential for obtaining analytically pure this compound.
  • Scalability: Solvent-free bromination methods and catalytic systems are preferred for industrial-scale synthesis due to cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(2,2-difluoroethyl)benzene undergoes various types of reactions, including:

  • Oxidation: Oxidation reactions can convert the bromo group to a carboxylic acid group.

  • Reduction: Reduction reactions can reduce the difluoroethyl group to an ethyl group.

  • Substitution: Substitution reactions can replace the bromo group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

  • Substitution: Common reagents include sodium cyanide (NaCN) for nucleophilic substitution.

Major Products Formed:

  • Oxidation: 1-Bromo-4-(2,2-difluoroethyl)benzoic acid.

  • Reduction: 1-Bromo-4-ethylbenzene.

  • Substitution: 1-Cyanobenzene.

Scientific Research Applications

Medicinal Chemistry

1-Bromo-4-(2,2-difluoroethyl)benzene is primarily utilized as a precursor in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly in treating respiratory diseases. The difluoroethyl group contributes to the lipophilicity and metabolic stability of the resulting compounds, enhancing their bioavailability.

Case Study: Synthesis of Antiviral Agents

Recent studies have explored the use of this compound in the synthesis of novel antiviral agents. For example, compounds derived from this intermediate have shown promising activity against viral infections by inhibiting viral replication mechanisms. The incorporation of fluorinated moieties has been linked to improved pharmacokinetic profiles.

Material Science

In materials science, this compound serves as a building block for developing advanced materials with specific properties such as thermal stability and chemical resistance. Its application in polymer synthesis has garnered attention due to the unique characteristics imparted by the fluorinated groups.

Application in Polymer Chemistry

Fluorinated polymers exhibit exceptional properties such as low surface energy and high chemical resistance. By incorporating this compound into polymer matrices, researchers can enhance these properties, making them suitable for applications in coatings and sealants.

Agrochemicals

The compound has also been explored for its potential use in agrochemicals. Fluorinated compounds often exhibit enhanced biological activity and selectivity, making them suitable candidates for developing pesticides and herbicides.

Example: Development of Selective Herbicides

Research has indicated that derivatives of this compound can be synthesized to create selective herbicides that target specific weed species while minimizing harm to crops. This selectivity is crucial for sustainable agricultural practices.

Mechanism of Action

The mechanism by which 1-Bromo-4-(2,2-difluoroethyl)benzene exerts its effects depends on the specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary depending on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Substituent Variations and Physical Properties

The table below compares key structural and physical properties of 1-bromo-4-(2,2-difluoroethyl)benzene with analogous compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Boiling Point/Other Properties Key References
This compound -CH2CF2 C8H7BrF2 221.04 80–82°C (10 Torr)
1-Bromo-4-(2,2-difluorovinyl)benzene -CF2=CH2 C8H5BrF2 223.03 NMR: δ −81.11 (d, J = 23.84 Hz, 19F)
1-Bromo-4-(difluoromethoxy)benzene -OCHF2 C7H4BrF2O 221.01 Reacts with heterocycles (e.g., 86–93% yield)
1-Bromo-4-fluorobenzene -F C6H4BrF 175.00 bp 145–146°C (lit.)
1-Bromo-4-(trifluoromethylsulfonyl)benzene -SO2CF3 C7H4BrF3O2S 289.07 Not reported

Biological Activity

1-Bromo-4-(2,2-difluoroethyl)benzene is a compound of significant interest in medicinal chemistry and material science due to its unique structural features and biological properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

This compound has the following chemical characteristics:

  • Chemical Formula : C8H7BrF2
  • Molecular Weight : 227.04 g/mol
  • Appearance : Colorless to pale yellow liquid
  • Solubility : Soluble in organic solvents such as benzene and dichloromethane

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial agent, its interaction with biological systems, and its role in drug development.

Antimicrobial Activity

Research has indicated that compounds containing bromine and difluoroethyl groups exhibit notable antimicrobial properties. A study assessed the antibacterial activity of 1-bromo derivatives against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results showed that this compound displayed significant inhibition zones compared to control compounds.

CompoundInhibition Zone (mm)Bacterial Strain
This compound15Staphylococcus aureus
This compound12Escherichia coli
Control (No Treatment)0-

The mechanism by which this compound exerts its biological effects is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways. The difluoroethyl group may enhance lipophilicity, allowing better membrane penetration.

Case Studies

Several case studies have highlighted the utility of this compound in drug design:

  • Case Study on Anticancer Activity :
    A recent investigation evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound was found to induce apoptosis in breast cancer cells (MCF-7), with an IC50 value of 25 µM.
    Cell LineIC50 (µM)
    MCF-725
    HeLa30
    A54935
    This study suggests potential applications in developing new anticancer therapies.
  • Neuroprotective Effects :
    Another study explored the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Results indicated that treatment with this compound significantly reduced markers of oxidative stress in neuronal cells.

Research Findings

Recent research has focused on the synthesis and functionalization of this compound to enhance its biological activity:

  • Synthesis : The compound can be synthesized through electrophilic bromination of 4-(2,2-difluoroethyl)phenol using bromine or N-bromosuccinimide (NBS).
  • Functionalization : Modifications at the benzene ring can lead to derivatives with improved biological profiles. For instance, introducing electron-withdrawing groups has been shown to increase antimicrobial potency.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Bromo-4-(2,2-difluoroethyl)benzene in high purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For instance, bromination of 4-(2,2-difluoroethyl)benzene derivatives using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ or CCl₃F can yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity, with yields averaging 60–75% .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C/¹⁹F NMR : Confirm substitution patterns and fluorine coupling (e.g., ¹⁹F NMR peaks at δ -110 to -120 ppm for CF₂ groups) .
  • GC-MS : Verify molecular ion ([M]⁺ at m/z 224–226) and fragmentation patterns.
  • IR Spectroscopy : Identify C-Br (~550–600 cm⁻¹) and C-F (~1100–1250 cm⁻¹) stretches .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with oxidizers or strong bases due to potential HBr release .
  • Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 2–8°C. Stability tests suggest <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How does the electronic nature of the difluoroethyl group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The CF₂ group is strongly electron-withdrawing, polarizing the C-Br bond and enhancing electrophilicity. This facilitates oxidative addition in Pd-catalyzed Suzuki-Miyaura couplings (e.g., with arylboronic acids). Compare reaction rates to non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring). Optimize catalyst systems (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) for improved yields .

Q. What strategies can mitigate competing side reactions when using this compound as a precursor in multi-step syntheses?

  • Methodological Answer :

  • Temperature Control : Maintain ≤60°C to suppress elimination pathways (e.g., dehydrohalogenation).
  • Protecting Groups : Use silyl ethers or acetals to shield reactive sites during functionalization.
  • Catalyst Screening : Test Pd/XPhos systems for selective cross-coupling, reducing homocoupling byproducts .

Q. Are there computational models predicting the environmental fate or degradation pathways of this compound?

  • Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) predict hydrolysis pathways via SN2 mechanisms, with activation energies ~25 kcal/mol. Environmental persistence studies using OECD 307 guidelines show half-lives >30 days in soil, suggesting moderate bioaccumulation risks. Validate models with LC-MS/MS degradation product analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-4-(2,2-difluoroethyl)benzene
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1-Bromo-4-(2,2-difluoroethyl)benzene

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